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Introduction
Ceralasertib (AZD6738) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and

Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.[1]

ATR is activated by DNA replication stress, initiating a signaling cascade that leads to cell cycle

arrest and DNA repair.[1][2] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing

DNA damage, which can lead to genomic instability and cell death, particularly in tumors with

high replication stress or defects in other DDR pathways, such as those with ATM mutations.[1]

This document provides a comprehensive overview of Ceralasertib dosage and administration

for in vivo studies, based on preclinical data. It is intended to guide researchers in designing

and executing robust preclinical experiments.

Data Presentation: In Vivo Dosage Summary
The following tables summarize the dosages of Ceralasertib used in various preclinical models,

both as a monotherapy and in combination with other anti-cancer agents.

Table 1: Ceralasertib Monotherapy Dosages in Xenograft Models
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Animal
Model

Tumor Type Dosage
Administrat
ion Route

Dosing
Schedule

Outcome

Athymic

Nude Mice

Mantle Cell

Lymphoma

(Granta-519)

10, 25, 50

mg/kg
Oral Gavage Once Daily

Dose-

dependent

tumor growth

inhibition;

significant at

50 mg/kg.[3]

Athymic

Nude Mice

Colorectal

Cancer

(LoVo)

10, 25, 50

mg/kg
Oral Gavage Once Daily

Dose-

dependent

tumor growth

inhibition;

significant at

50 mg/kg.[3]

Athymic

Nude Mice

Non-Small

Cell Lung

Cancer (NCI-

H23)

25 mg/kg Oral Gavage Once Daily

Moderate

tumor growth

inhibition.[3]

Athymic

Nude Mice

Head and

Neck Cancer

(FaDu ATM

knockout)

25, 50 mg/kg Oral Gavage Once Daily

Significant

tumor growth

inhibition.[3]

Athymic

Nude Mice

Various

Xenograft

Models

6.25, 12.5, 25

mg/kg
Oral Gavage Twice Daily

Dose-

dependent

increase in

efficacy; 25

mg/kg for 14

days showed

tolerability

issues.[3][4]

Athymic

Nude Mice

Various

Xenograft

Models

50 mg/kg Oral Gavage Once Daily Correlated

with induction

of pCHK1,
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pRAD50, and

γH2AX.[5]

Table 2: Ceralasertib Combination Therapy Dosages in Xenograft Models
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Animal
Model

Tumor Type
Combinatio
n Agent(s)

Ceralasertib
Dosage

Dosing
Schedule

Outcome

Athymic

Nude Mice

BRCA2-

mutant Triple-

Negative

Breast

Cancer

(TNBC) PDX

Olaparib Not specified

3 to 5 days of

daily dosing

per week

Complete

tumor

regression.[5]

Athymic

Nude Mice

BRCA wild-

type TNBC

Xenograft

Olaparib

Not specified,

but increased

dosage

Twice Daily

Complete

tumor

regression.[5]

Athymic

Nude Mice

General

Xenograft

Models

Carboplatin Not specified

At least 2

days of daily

dosing

concurrently

Tumor

regressions.

[5]

Athymic

Nude Mice

General

Xenograft

Models

Irinotecan Not specified Twice Daily

Required for

tumor

regressions.

[5]

Athymic

Nude Mice

TP53-mutant

TNBC PDX
Carboplatin 25 mg/kg

3 days of

dosing with

carboplatin

on day 1

Optimal

tumor control.

[6]

Athymic

Nude Mice

Non-Small

Cell Lung

Cancer (H23,

ATM-

deficient)

Cisplatin

(CDDP)
25 mg/kg

14

consecutive

days

Resolution of

xenografts.[7]

Athymic

Nude Mice

Non-Small

Cell Lung

Cancer

(H460)

Cisplatin

(CDDP)
50 mg/kg

14

consecutive

days

Enhanced

therapeutic

efficacy.[7]
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BALB/c Mice

Colon

Carcinoma

(CT26)

Anti-PD-L1

Antibody
25 mg/kg

Twice Daily

(intermittent)

CD8+ T-cell

dependent

antitumor

activity.[8]

Experimental Protocols
Drug Preparation and Administration
Ceralasertib is typically prepared for oral administration in a vehicle suitable for animal studies.

Vehicle Preparation: A common vehicle is a solution of DMSO and propylene glycol. For

example, Ceralasertib can be dissolved in DMSO to create a stock solution (e.g., 25 or 50

mg/mL) and then diluted 1:5 in propylene glycol.[7] Another described vehicle is 10% DMSO,

40% PEG300, 5% Tween-80, and 45% saline.

Administration: Ceralasertib is administered via oral gavage at a volume of 10 mL/kg.[7]

In Vivo Efficacy Studies in Xenograft Models
Cell Implantation: Human cancer cell lines are implanted subcutaneously into the flank of

immunocompromised mice (e.g., athymic nude mice).[3]

Tumor Growth Monitoring: Once tumors are palpable, animals are randomized into treatment

and control groups.[3] Tumor volume is measured regularly (e.g., twice weekly) using

calipers. The tumor volume is calculated using the formula: Tumor Volume (mm³) = (length ×

width²) / 2.[2][3]

Treatment: Ceralasertib is administered according to the specified dosage and schedule.

Body weight should be monitored to assess toxicity. A body weight loss of ≥20% is often

considered a sign of non-tolerability.[3]

Endpoint Analysis: Tumor growth inhibition (%TGI) is a key endpoint, calculated by

comparing the mean change in tumor volume of the treated group to the control group.[3] At

the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis.[2]

Pharmacodynamic Biomarker Analysis
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To confirm the on-target activity of Ceralasertib in vivo, key downstream markers of the ATR

signaling pathway can be assessed in tumor tissue.

Tissue Collection: Tumors are harvested at specific time points after the final dose of

Ceralasertib (e.g., 2, 8, or 24 hours).[3]

Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained

for key biomarkers, including:

pCHK1 (Ser345): A direct downstream target of ATR, its inhibition indicates target

engagement.[2][5]

γH2AX: A marker of DNA double-strand breaks, its increase indicates an accumulation of

DNA damage.[2][5]

pRAD50 (Ser635): A marker of ATM-dependent signaling, which can be induced by

Ceralasertib.[4][5]

Mandatory Visualizations
Ceralasertib Signaling Pathway
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Caption: Ceralasertib inhibits ATR, preventing CHK1 phosphorylation and promoting apoptosis.

Experimental Workflow for In Vivo Studies
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Caption: A typical workflow for the preclinical evaluation of Ceralasertib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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